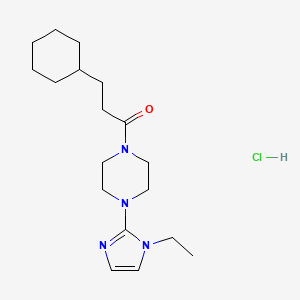

![molecular formula C19H21ClN4O B2764462 3-(4-chlorophenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 862191-64-8](/img/structure/B2764462.png)

3-(4-chlorophenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to have significant biological activities and are used in the development of new therapeutic agents .

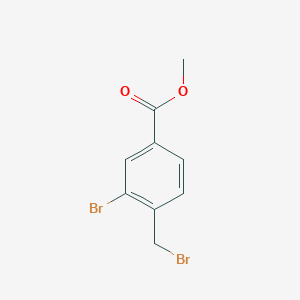

Molecular Structure Analysis

The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . It also has a 4-chlorophenyl group, a 2,5-dimethyl group, and an oxolan-2-ylmethyl group attached to the core structure .Scientific Research Applications

Anticancer Activity

The synthesis and characterization of this compound have been investigated, particularly in the context of its in-vitro anticancer potential. Researchers have tested it against various cancer cell lines. Notably, some of the newly synthesized derivatives demonstrated good to moderate anticancer activity, with a focus on renal cancer cell lines .

Antiviral Properties

Pyrazolopyrimidines, including this compound, have been explored for their antiviral effects. While specific studies on this particular derivative are limited, the broader class of pyrazolo[3,4-d]pyrimidines has shown promise as antiviral agents .

Antimicrobial Applications

Although further research is needed, pyrazolo[3,4-d]pyrimidines have been investigated for their antimicrobial properties. These compounds may play a role in combating bacterial and fungal infections .

Potential in Parkinson’s Disease

Some pyrazolo[3,4-d]pyrimidines have been studied in the context of Parkinson’s disease. While not directly related to this specific compound, it highlights the broader pharmacological potential of this class of molecules .

Skin Cancer Treatment

In vitro studies have explored the effects of pyrazolo[3,4-d]pyrimidines on skin cancer cell lines (such as G-361). While the exact impact of this compound remains to be fully elucidated, it contributes to the overall understanding of pyrazolopyrimidine-based therapies .

Central Nervous System (CNS) Cancer

Researchers have investigated pyrazolo[3,4-d]pyrimidines, including this compound, for their potential in treating CNS cancers. The SF-268 cell line, associated with CNS cancer, has been a focus of interest .

Human Leukemia (HL-60) Studies

While not specific to this compound, pyrazolo[3,4-d]pyrimidines have been evaluated against human leukemia cell lines (HL-60). These studies contribute to the broader understanding of their therapeutic effects .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division . The downstream effects of this disruption can include cell death or senescence, depending on the specific cellular context .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and stability

Result of Action

The compound has been shown to have significant anticancer activity . It inhibits the growth of various cancer cell lines, including MCF-7 and HCT-116 . Some of the compounds showed superior cytotoxic activities against these cell lines with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively .

Future Directions

properties

IUPAC Name |

3-(4-chlorophenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O/c1-12-10-17(21-11-16-4-3-9-25-16)24-19(22-12)18(13(2)23-24)14-5-7-15(20)8-6-14/h5-8,10,16,21H,3-4,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELJARSOYCMGSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCC3CCCO3)C)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-2,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,6-dimethylphenyl)oxamide](/img/structure/B2764381.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone](/img/structure/B2764383.png)

![3-(2-Chlorophenyl)-5-{1-[(1-phenylcyclopropyl)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2764389.png)

![N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide](/img/structure/B2764392.png)

![[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2764399.png)